6-(3-Methoxyphenyl)-3-pyridinemethanol
Description
Contextualization within the Chemistry of Pyridinemethanol Derivatives
Pyridinemethanol derivatives are a class of organic compounds characterized by a pyridine (B92270) ring bearing a hydroxymethyl (-CH₂OH) group. guidechem.com The basic structure can be substituted at various positions on the pyridine ring, leading to a wide array of derivatives with diverse chemical and physical properties.
The compound 6-(3-Methoxyphenyl)-3-pyridinemethanol is a specific example of a disubstituted pyridinemethanol. Its chemical identity is confirmed by its CAS number, 887974-48-3, and a molecular formula of C₁₃H₁₃NO₂. researchgate.net The synthesis of this compound can be logically inferred from its immediate precursor, 6-(3-methoxyphenyl)pyridine-3-carboxaldehyde. The reduction of the aldehyde functional group to a primary alcohol is a standard and well-documented transformation in organic synthesis, often achieved using reducing agents such as sodium borohydride (B1222165).
The properties of the precursor aldehyde provide insight into the synthesis of the target methanol (B129727) derivative.
Table 1: Properties of 6-(3-Methoxyphenyl)pyridine-3-carboxaldehyde
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.23 g/mol |
| Form | Solid |
| InChI Key | WQMRWAKAXPUVOH-UHFFFAOYSA-N |
This data is compiled from publicly available chemical supplier information. google.com
The conversion of this aldehyde to this compound represents a key synthetic step that introduces the defining hydroxymethyl group of the pyridinemethanol class.
Significance of the Pyridinemethanol Scaffold in Academic Chemical Investigations
The pyridinemethanol scaffold is a privileged structure in the field of medicinal chemistry and drug discovery. google.comnih.gov The pyridine ring itself is a common feature in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other molecular interactions. nih.gov The addition of a methanol group provides a handle for further chemical modification and can influence the molecule's solubility and pharmacokinetic properties.
Academic research has extensively explored the synthesis and application of various pyridinemethanol derivatives. These investigations have highlighted the versatility of this scaffold in creating compounds with a range of biological activities. The substitution pattern on the pyridine ring plays a crucial role in determining the specific properties and potential applications of the resulting molecule.
Table 2: Examples of Research on Pyridinemethanol Derivatives
| Research Focus | Key Findings |
|---|---|
| Phosphodiesterase-4 (PDE4) Inhibitors | Substituted 2-pyridinemethanol (B130429) derivatives have been identified as potent and selective PDE4 inhibitors, with potential applications in treating bronchoconstriction. nih.gov |
| Anticancer Agents | Pyridine and pyrimidine-containing derivatives have been synthesized and evaluated for their c-Met inhibitory activities, showing promise as leads for anticancer drug development. elsevierpure.com |
| Antibacterial Agents | 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated significant antibacterial activity against Gram-positive bacteria. |
| Antitrypanosomal Agents | Novel 4-phenyl-6-(pyridin-3-yl)pyrimidines have shown promising activity against Trypanosoma brucei, the parasite responsible for sleeping sickness. |
This table summarizes findings from various academic publications on pyridinemethanol and related pyridine derivatives.
The academic interest in the pyridinemethanol scaffold underscores the potential significance of compounds like this compound. While specific research findings on this exact molecule are not widely published, its structure suggests it could be a valuable intermediate or a candidate for screening in various biological assays, following the precedent set by other members of its chemical class. The presence of the methoxyphenyl group further adds to its chemical diversity, potentially influencing its interaction with biological targets.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
[6-(3-methoxyphenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C13H13NO2/c1-16-12-4-2-3-11(7-12)13-6-5-10(9-15)8-14-13/h2-8,15H,9H2,1H3 |
InChI Key |
RLQJQUXEXZORII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(C=C2)CO |
Origin of Product |
United States |
Synthetic Methodologies and Route Development
Strategies for the Construction of the Pyridinemethanol Moiety
The formation of the 3-pyridinemethanol (B1662793) scaffold is a critical step that can be approached from various precursors using several distinct chemical transformations. These routes leverage common pyridine-based starting materials, including those with carboxylate, carbonitrile, and methyl (picoline) functional groups.
The reduction of pyridinecarboxylate esters, such as ethyl nicotinate, represents a direct and common method for the synthesis of 3-pyridinemethanol. This transformation typically involves the use of powerful reducing agents or catalytic hydrogenation.
A general approach involves the catalytic hydrogenation of an ester compound in the presence of a ruthenium complex and a base like potassium methoxide. The reaction is conducted under a high pressure of hydrogen gas and heated for an extended period. After the reaction, the solvent is removed, and the resulting alcohol is purified.
Table 1: Representative Conditions for Reduction of Pyridinecarboxylate Esters
| Catalyst | Base | Solvent | Hydrogen Pressure | Temperature |
|---|
This table illustrates a general set of conditions for the catalytic hydrogenation of pyridine (B92270) esters to the corresponding alcohols.
Pyridinecarbonitriles, such as 3-cyanopyridine (B1664610), serve as versatile starting materials for synthesizing 3-pyridinemethanol. The conversion can be achieved through a two-step sequence involving reduction of the nitrile followed by diazotization and hydrolysis.
In a typical procedure, 3-cyanopyridine is subjected to catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst in an acidic aqueous medium. guidechem.comchemicalbook.com This reaction, carried out under hydrogen pressure, reduces the nitrile group to a primary amine, yielding 3-aminomethylpyridine, which is isolated as its hydrochloride salt. chemicalbook.comchemicalbook.com
The subsequent step involves the conversion of the aminomethyl group to a hydroxymethyl group. The 3-aminomethylpyridine hydrochloride is treated with a nitrosylating agent, such as ethyl nitrite, generated in situ from sodium nitrite and an alcohol in the presence of acid. chemicalbook.comchemicalbook.com This process leads to the formation of the desired 3-pyridinemethanol. chemicalbook.comchemicalbook.com
Another pathway involves the hydrolysis of the pyridinecarbonitrile to the corresponding potassium pyridinecarboxylate using potassium hydroxide (B78521) in butanol. google.com The resulting carboxylate salt is then reduced to the pyridinemethanol compound. google.com This method can be efficient, with one process reporting a yield of 79.4% and a high purity of 99.7% for a substituted pyridinemethanol derivative. google.com
Picolines (methylpyridines) can be converted to pyridinemethanols through a sequence of oxidation and functional group manipulations. A direct, selective oxidation of the methyl group to a hydroxymethyl group is challenging, as the reaction often proceeds to the carboxaldehyde or carboxylic acid. researchgate.netmdpi.com
A more controlled and widely used method involves an initial N-oxidation of the picoline. For instance, 2-picoline can be oxidized to 2-picoline N-oxide in an acidic environment. google.com This N-oxide intermediate then undergoes a rearrangement reaction when treated with an acylating agent like acetic anhydride. This step, known as the Boekelheide reaction, results in the formation of a picolyl acetate (B1210297) (e.g., acetic acid-2-picolyl ester). google.com The final step is the hydrolysis of the acetate ester, typically under basic conditions with a reagent like potassium hydroxide, to yield the target 2-pyridinemethanol (B130429). google.com
Table 2: Multi-step Synthesis from Picoline Derivatives
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. N-Oxidation | 2-Picoline | Oxidizing Agent (e.g., peracid) | 2-Picoline N-oxide |
| 2. Acylation/Rearrangement | 2-Picoline N-oxide | Acetic Anhydride | Acetic acid-2-picolyl ester |
This table outlines a common synthetic sequence for converting picolines to pyridinemethanols.
The strategy of acylation followed by hydrolysis is a cornerstone in the synthesis of pyridinemethanols, particularly when starting from picoline N-oxides as described in the previous section. google.com The acylation of the oxygen atom of the N-oxide with acetic anhydride leads to an intermediate that readily rearranges to form the more stable picolyl acetate. google.com
This ester serves as a stable, protected form of the alcohol. The subsequent hydrolysis is a standard deprotection step. It is typically performed under basic conditions (saponification) using an aqueous solution of a strong base like potassium hydroxide or sodium hydroxide. google.com This reaction cleaves the ester bond, liberating the free hydroxymethyl group and yielding the final pyridinemethanol product. This two-step process provides a reliable route for the specific functionalization of the methyl group of a picoline. google.com
Introduction of the 3-Methoxyphenyl (B12655295) Group at Position 6 of the Pyridine Ring
With the pyridinemethanol core established, the final key transformation is the installation of the 3-methoxyphenyl group at the C6 position of the pyridine ring. This is typically accomplished via modern carbon-carbon bond-forming reactions.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds between aromatic rings. researchgate.net This reaction is ideally suited for the synthesis of 6-(3-Methoxyphenyl)-3-pyridinemethanol. The general strategy involves coupling a 6-halopyridine derivative (e.g., 6-bromo- or 6-chloro-3-pyridinemethanol) with (3-methoxyphenyl)boronic acid or its corresponding pinacol ester. nih.gov
The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand. The choice of ligand is crucial for an efficient reaction, especially with electron-deficient heteroaryl halides like chloropyridines. nih.gov Sterically hindered alkyl phosphine ligands can promote the necessary oxidative addition step and prevent catalyst inhibition by the Lewis basic pyridine nitrogen. nih.gov A base, such as cesium carbonate, potassium phosphate, or an alkoxide, is required to facilitate the transmetalation step of the catalytic cycle. researchgate.net
Table 3: Typical Components of a Suzuki-Miyaura Reaction for Arylating Pyridines
| Component | Example(s) | Role in Reaction |
|---|---|---|
| Pyridine Substrate | 6-Bromo-3-pyridinemethanol | Electrophilic partner |
| Boron Reagent | (3-Methoxyphenyl)boronic acid | Nucleophilic partner |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes the C-C bond formation |
| Ligand | PPh₃, Ad₂PⁿBu | Stabilizes and activates the catalyst |
| Base | K₃PO₄, Cs₂CO₃, LiOᵗBu | Promotes transmetalation |
This table summarizes the key reagents and their functions in a typical Suzuki-Miyaura cross-coupling reaction for the synthesis of 6-arylpyridines.
The successful implementation of this methodology provides a direct and high-yielding route to the final target compound, this compound, from appropriately functionalized precursors. researchgate.net
Optimization and Scalability Considerations in Synthetic Pathways
The efficient synthesis of this compound, particularly for larger-scale production, necessitates careful optimization of the reaction conditions. A key reaction in the synthesis is the Suzuki-Miyaura coupling, a powerful method for forming aryl-aryl bonds. libretexts.org Optimization of this step is critical for maximizing yield, minimizing impurities, and ensuring the economic viability of the process.
Key parameters for optimization in the Suzuki-Miyaura coupling of a halogenated pyridine precursor with 3-methoxyphenylboronic acid include the choice of catalyst, base, and solvent system. Palladium-based catalysts are most commonly employed for this transformation. libretexts.org The selection of the appropriate palladium precursor and ligand is crucial for achieving high catalytic activity and stability.
The choice of base is also a critical factor, as it participates in the transmetalation step of the catalytic cycle. libretexts.org A screening of various inorganic and organic bases is typically performed to identify the optimal conditions. Furthermore, the solvent system must be chosen to ensure adequate solubility of the reactants and catalyst, and to facilitate the reaction at an appropriate temperature.
Below is an interactive data table summarizing typical parameters screened during the optimization of a Suzuki-Miyaura coupling reaction for the synthesis of a 6-aryl-3-substituted pyridine.
| Parameter | Conditions Screened | Impact on Reaction |
|---|---|---|
| Catalyst | Pd(PPh3)4, PdCl2(dppf), Pd(OAc)2 with various phosphine ligands | Influences reaction rate, yield, and catalyst stability. |
| Base | Na2CO3, K2CO3, Cs2CO3, K3PO4 | Affects the rate of transmetalation and can influence side reactions. |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water mixtures | Impacts solubility of reactants and catalyst, and can affect reaction temperature and rate. |
| Temperature | Room temperature to reflux | Higher temperatures generally increase reaction rate but may lead to decomposition. |
Precursor Chemistry and Intermediate Transformations in Compound Synthesis
The synthesis of this compound typically proceeds through a multi-step sequence involving key precursors and intermediate transformations. A plausible and common synthetic route involves the initial formation of the carbon-carbon bond between the two aromatic rings, followed by the modification of a functional group to obtain the final alcohol.
A key precursor for this synthesis is a suitably functionalized pyridine ring, such as 6-chloronicotinaldehyde or a related derivative. This precursor contains a halogen atom at the 6-position, which serves as a handle for the Suzuki-Miyaura coupling reaction, and an aldehyde group at the 3-position, which can be readily reduced to the desired hydroxymethyl group in the final step. The other essential precursor is 3-methoxyphenylboronic acid, which provides the methoxyphenyl moiety.
The first major intermediate transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling of the 6-halopyridine derivative with 3-methoxyphenylboronic acid. This reaction forms the central C-C bond and yields the intermediate, 6-(3-methoxyphenyl)nicotinaldehyde. sigmaaldrich.comfluorochem.co.ukchemspider.com This aldehyde is a stable compound that can be isolated and purified before proceeding to the next step.
The final transformation is the reduction of the aldehyde group of 6-(3-methoxyphenyl)nicotinaldehyde to the primary alcohol, this compound. This reduction can be achieved using a variety of standard reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent will depend on the desired reaction conditions and the presence of other functional groups in the molecule.
The following table outlines the key precursors and the step-by-step transformation to the final product.
| Step | Reactant(s) | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 6-Chloronicotinaldehyde and 3-Methoxyphenylboronic acid | Pd catalyst, base, solvent (e.g., Pd(PPh3)4, Na2CO3, Toluene/Water) | 6-(3-Methoxyphenyl)nicotinaldehyde |
| 2 | 6-(3-Methoxyphenyl)nicotinaldehyde | Reducing agent (e.g., NaBH4), solvent (e.g., Methanol) | This compound |
Advanced Structural Elucidation and Spectroscopic Investigations
X-ray Crystallography for Solid-State Structural Analysis
While a dedicated crystal structure for 6-(3-Methoxyphenyl)-3-pyridinemethanol is not publicly available, analysis of closely related structures, such as 4-(3-methoxyphenyl)-2,6-diphenylpyridine, provides significant insights into the likely solid-state conformation and packing of the target molecule. nih.gov
The molecular geometry of this compound is dictated by the spatial arrangement of its constituent pyridine (B92270) and methoxyphenyl rings, as well as the methanol (B129727) substituent. A key conformational feature is the dihedral angle between the pyridine and the methoxyphenyl rings. In analogous biaryl systems, this angle is non-zero due to steric hindrance between the ortho-hydrogens on the adjacent rings, preventing co-planarity. For instance, in a related substituted pyridine, the pyridine ring is inclined to the benzene (B151609) rings by angles ranging from 17.26° to 56.16°. nih.gov It is therefore expected that this compound would adopt a similarly twisted conformation in the solid state. The hydroxymethyl group at the 3-position of the pyridine ring would also exhibit a specific orientation relative to the ring to minimize steric strain.
Table 1: Expected Dihedral Angles and Bond Lengths for this compound based on Analogous Structures
| Feature | Expected Value |
| Pyridine-Methoxyphenyl Dihedral Angle | 20° - 50° |
| C-C (inter-ring) Bond Length | ~1.49 Å |
| C-O (methoxy) Bond Length | ~1.37 Å |
| C-O (methanol) Bond Length | ~1.43 Å |
Data is extrapolated from analogous structures and theoretical models.
Table 2: Plausible Intermolecular Interactions in the Crystal Lattice of this compound
| Interaction Type | Donor | Acceptor |
| Hydrogen Bonding | O-H (methanol) | N (pyridine), O (methanol), O (methoxy) |
| C-H···π | C-H (aromatic) | π-system (pyridine or methoxyphenyl ring) |
| π-π Stacking | Pyridine ring | Methoxyphenyl ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Conformational and Electronic Analysis
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. The ¹H and ¹³C NMR spectra of this compound would provide a wealth of information regarding its electronic environment and connectivity.
Based on the known spectrum of 3-pyridinemethanol (B1662793), the signals for the pyridinemethanol portion of the molecule can be predicted. chemicalbook.com The protons of the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm), with their exact chemical shifts influenced by the electron-withdrawing nature of the nitrogen and the presence of the substituents. The benzylic protons of the hydroxymethyl group would likely appear as a singlet around δ 4.7 ppm, while the hydroxyl proton would give rise to a broad signal whose position is dependent on concentration and solvent. chemicalbook.com The methoxyphenyl group would introduce additional signals in the aromatic region, as well as a characteristic singlet for the methoxy (B1213986) protons around δ 3.8 ppm.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H | 7.0 - 8.5 | d, t, s |
| Methoxyphenyl H | 6.8 - 7.5 | m |
| -CH₂OH | ~4.7 | s |
| -OH | Variable | br s |
| -OCH₃ | ~3.8 | s |
Predicted values are based on the spectra of 3-pyridinemethanol and substituted benzenes.
The bond connecting the pyridine and methoxyphenyl rings is a single bond, around which rotation can occur. However, due to steric hindrance between the ortho-hydrogens, this rotation may be restricted. chemicalbook.com At room temperature, this rotation is likely to be fast on the NMR timescale, resulting in sharp, averaged signals. However, at lower temperatures, the rotation could slow down sufficiently to be observed by NMR. This phenomenon, known as atropisomerism, would lead to a broadening of the signals of the protons near the biaryl linkage, and at even lower temperatures, these signals could split into two distinct sets, representing the two slowly interconverting atropisomers. Variable temperature NMR studies would be required to investigate this dynamic process and determine the energy barrier to rotation.
Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR), Raman) for Functional Group and Bond Characterization
Vibrational spectroscopy provides information about the functional groups and bonding within a molecule. The FT-IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its different components. chemicalbook.comresearchgate.net
The FT-IR spectrum would be dominated by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and benzene rings would be observed in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations of the methanol and methoxy groups would give rise to strong bands in the 1000-1300 cm⁻¹ range. The Raman spectrum would be complementary, with the aromatic ring breathing modes being particularly strong.
Table 4: Key Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (methanol) | Stretching | 3200 - 3600 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=C, C=N (aromatic) | Stretching | 1400 - 1600 |
| C-O (methanol) | Stretching | ~1050 |
| C-O (methoxy) | Asymmetric Stretching | ~1250 |
| C-O (methoxy) | Symmetric Stretching | ~1030 |
Data is based on characteristic group frequencies from standard correlation tables.
Mass Spectrometry (MS) for Elucidation of Molecular Structure and Fragmentation Pathways
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 215 in an electron impact (EI) mass spectrum.
The fragmentation of this molecule would likely proceed through several key pathways. nih.gov A primary fragmentation would be the loss of a hydrogen atom from the benzylic position to form a stable [M-H]⁺ ion at m/z 214. Another common fragmentation for benzyl (B1604629) alcohols is the loss of the hydroxyl radical (•OH) to give an [M-OH]⁺ ion at m/z 198, or the loss of formaldehyde (B43269) (CH₂O) from the hydroxymethyl group, leading to an [M-CH₂O]⁺ ion at m/z 185. The methoxy group can be lost as a methyl radical (•CH₃) to give an [M-CH₃]⁺ ion at m/z 200, followed by the loss of carbon monoxide (CO) to yield an ion at m/z 172. Cleavage of the bond between the two aromatic rings could also occur. researchgate.netresearchgate.netnist.gov
Table 5: Proposed Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 215 | [M]⁺ |
| 214 | [M-H]⁺ |
| 200 | [M-CH₃]⁺ |
| 198 | [M-OH]⁺ |
| 185 | [M-CH₂O]⁺ |
| 172 | [M-CH₃-CO]⁺ |
These fragmentation pathways are proposed based on established fragmentation patterns of similar compounds.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For pyridine (B92270) derivatives, DFT methods have been extensively used to provide data that complements experimental findings. researchgate.net The B3LYP functional combined with a 6-311++G(d,p) basis set is a common level of theory for these types of calculations, offering a good balance between accuracy and computational cost. researchgate.netnih.gov
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 6-(3-Methoxyphenyl)-3-pyridinemethanol, this would involve calculating the total energy of the molecule for different atomic arrangements until a minimum energy conformation is found. This optimized geometry corresponds to the most stable structure of the molecule in the gaseous phase. nih.gov
The process of exploring the potential energy surface can reveal the most stable conformations. For example, in related pyridine derivatives, DFT calculations have been used to determine the most stable structure by comparing the total energies of different possible isomers and rotamers. molbase.com The dihedral angles between the pyridine and phenyl rings are a key structural parameter, and their calculated values are often in good agreement with experimental data from X-ray crystallography. researchgate.net The stability of the optimized structure is confirmed by ensuring there are no imaginary vibrational frequencies in the calculated vibrational spectrum. epa.gov
Table 1: Illustrative Optimized Geometric Parameters for a Pyridine-Methanol Analogue
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (ring) | 1.39 - 1.41 | 118 - 122 | - |
| C-N (ring) | 1.33 - 1.34 | 117 - 123 | - |
| C-O | 1.43 | - | - |
| O-H | 0.96 | - | - |
| C-C-N | - | ~123 | - |
| C-O-H | - | ~109 | - |
| Phenyl-Pyridine | - | - | ~30 - 50 |
Note: This table is illustrative and based on typical values for related pyridine-methanol compounds. The exact values for this compound would require specific calculations.
DFT calculations are a reliable method for predicting various spectroscopic parameters. Theoretical calculations of infrared (IR) spectra can be used to assign vibrational modes observed experimentally. epa.gov Furthermore, Nuclear Magnetic Resonance (NMR) shielding tensors can be calculated to predict the chemical shifts (¹H and ¹³C) of the molecule, which are invaluable for its structural elucidation. researchgate.net The comparison between calculated and experimental spectroscopic data is a critical step in validating the computational model. researchgate.net
Time-dependent DFT (TD-DFT) can be employed to simulate the electronic absorption spectra (UV-Vis) of the compound. researchgate.net These calculations can help in understanding the electronic transitions occurring within the molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). semanticscholar.org The energy and spatial distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. semanticscholar.org Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. semanticscholar.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of the molecule's kinetic stability and chemical reactivity. ajpp.in A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. ajpp.in For pyridine derivatives, the distribution of electron density in the HOMO and LUMO is often spread across the aromatic rings, with specific contributions from substituent groups. ajpp.in
Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyridine-Methanol Analogue
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.0 |
Note: This table is illustrative and based on typical values for related pyridine-methanol compounds. The exact values for this compound would require specific calculations.
Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Methodologies Applied to Pyridinemethanol Analogues
QSPR and QSAR are computational methods that aim to establish a mathematical relationship between the structural or property descriptors of a series of compounds and their observed properties or biological activities. bohrium.com These models are valuable for predicting the characteristics of new, unsynthesized compounds. bohrium.com
For pyridinemethanol analogues and other pyridine derivatives, QSAR studies have been conducted to correlate their structural features with biological activities such as anticancer or antimicrobial effects. These studies help in identifying the key molecular fragments or properties that contribute to a specific activity, guiding the design of more potent compounds.
In silico methods encompass a wide range of computational techniques used to predict how a molecule's structure influences its behavior. These methods are crucial in drug discovery and materials science for screening large libraries of compounds and prioritizing them for synthesis and experimental testing.
For pyridinemethanol analogues, in silico studies often involve the calculation of various molecular descriptors, such as electronic, steric, and lipophilic properties. These descriptors are then used to build QSAR models. For instance, ADME (Absorption, Distribution, Metabolism, and Excretion) properties are frequently predicted in silico to assess the drug-likeness of a compound.
Molecular Modeling and Docking Studies for Understanding Intermolecular Interactions in Related Chemical Systems
Molecular modeling encompasses all theoretical methods and computational techniques used to model or mimic the behavior of molecules. Molecular docking is a specific type of molecular modeling that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a small molecule (ligand) to the active site of a protein (receptor).
For analogues of this compound, molecular docking studies have been instrumental in understanding their potential as inhibitors of various enzymes. These studies can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The results of docking studies are often expressed as a docking score, which estimates the binding affinity. Molecular dynamics (MD) simulations can further be used to study the stability of the predicted binding poses over time.
Chemical Reactivity and Derivatization Strategies
Transformations of the Hydroxymethyl Functional Group
The primary alcohol functionality is a versatile handle for synthetic modifications, including oxidation, esterification, and etherification.
The hydroxymethyl group of 6-(3-methoxyphenyl)-3-pyridinemethanol can be oxidized to yield the corresponding aldehyde, 6-(3-methoxyphenyl)-3-pyridinecarboxaldehyde, or further to the carboxylic acid, 6-(3-methoxyphenyl)nicotinic acid. The choice of oxidizing agent and reaction conditions determines the final product.
For the selective oxidation to the aldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) are effective for this transformation. sinica.edu.tw These chromium(VI)-based reagents are known to oxidize primary alcohols to aldehydes and halt at that stage in the absence of water. sinica.edu.twquora.com Another common method for the oxidation of pyridinemethanols is the use of manganese dioxide (MnO₂), which selectively oxidizes allylic and benzylic alcohols.
To achieve complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. Potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an aqueous acidic solution can be employed. libretexts.org Under these conditions, the initially formed aldehyde is rapidly hydrated and further oxidized to the carboxylic acid. quora.comlibretexts.org The general transformation of 3-pyridinemethanol (B1662793) to its aldehyde is a known pathway and serves as a basis for these predicted reactions. evitachem.com
Table 1: Oxidation Reactions of the Hydroxymethyl Group
| Starting Material | Product | Reagent Examples | Condition |
|---|---|---|---|
| This compound | 6-(3-Methoxyphenyl)-3-pyridinecarboxaldehyde | Pyridinium chlorochromate (PCC), Manganese dioxide (MnO₂) | Anhydrous solvent (e.g., CH₂Cl₂) |
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. evitachem.com This reaction is typically catalyzed by an acid, such as sulfuric acid, or can be promoted by a coupling agent. google.com The basic nitrogen of the pyridine (B92270) ring may require protonation by the acid catalyst to prevent it from interfering with the reaction. google.com
Etherification can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the hydroxymethyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. The reactivity in these reactions is typical of primary alcohols, though the electronic nature of the substituted pyridine ring can have a minor influence on the nucleophilicity of the hydroxyl group.
Modifications of the Pyridine Heterocycle
The pyridine ring, while aromatic, has distinct reactivity compared to benzene (B151609), primarily due to the electronegative nitrogen atom which deactivates the ring towards electrophilic attack and activates it towards nucleophilic substitution.
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org Furthermore, under the strongly acidic conditions often required for EAS (like nitration), the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring, making it even less reactive than nitrobenzene. quora.comquora.com
When substitution does occur, it is directed primarily to the 3- and 5-positions (meta to the nitrogen), as attack at the 2-, 4-, or 6-positions would result in a highly unstable resonance intermediate with a positive charge on the electronegative nitrogen atom. quimicaorganica.orgquora.com
In this compound, the directing effects of the existing substituents must be considered:
6-(3-Methoxyphenyl) group: This is an ortho-, para-directing activator on its own phenyl ring, but its effect on the pyridine ring is more complex. As a substituent on the pyridine ring, it is generally considered to be electron-donating.
3-Hydroxymethyl group: This group is weakly deactivating.
Considering the available positions on the pyridine ring (C2, C4, C5), electrophilic attack would be influenced by these groups. The inherent deactivation of the pyridine ring means harsh conditions would be necessary for reactions like nitration (e.g., using fuming nitric acid and sulfuric acid). youtube.com Predicting the exact regioselectivity is complex, but the C5 position is a likely candidate, being meta to the nitrogen and influenced by the other substituents.
The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. chemtube3d.com This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. chemtube3d.comarkat-usa.orgacs.org The N-oxidation significantly alters the electronic properties of the ring. The N-oxide group is electron-donating through resonance, increasing the electron density at the 2- and 4-positions, while also being electron-withdrawing through induction. youtube.comthieme-connect.de
The presence of substituents on the pyridine ring can influence the rate of N-oxidation. Generally, electron-donating groups increase the electron density on the nitrogen, facilitating oxidation, while electron-withdrawing groups have the opposite effect. acs.orgresearchgate.net In this compound, the methoxyphenyl group is electron-donating, which would likely facilitate the N-oxidation reaction. The formation of this compound N-oxide is therefore a highly feasible derivatization strategy. arkat-usa.orgacs.org
Table 2: N-Oxidation Reagents and Products
| Starting Material | Product | Reagent Examples |
|---|
Investigation of Substituent Effects on Chemical Reactivity and Electronic Properties
The electronic properties and chemical reactivity of this compound are a direct consequence of its substituents.
The 3-hydroxymethyl group at C3: The -CH₂OH group is generally considered weakly electron-withdrawing (-I effect) due to the electronegativity of the oxygen atom. This has a deactivating influence on the pyridine ring for electrophilic aromatic substitution.
Table 3: Summary of Substituent Electronic Effects
| Substituent | Position | Electronic Effect on Pyridine Ring | Consequence for Reactivity |
|---|---|---|---|
| 3-Methoxyphenyl (B12655295) | 6 | Electron-donating (+R > -I) | Increases electron density, facilitates N-oxidation |
Synthesis and Exploration of Structural Analogues and Derivatives
The generation of analogues of this compound is a key strategy to systematically probe structure-activity relationships. The primary methods for creating these new chemical entities involve cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile tool. libretexts.orgorgsyn.org This reaction facilitates the formation of a crucial carbon-carbon bond between the pyridine core and various aryl or heteroaryl partners. libretexts.org
Variations in the Phenyl Ring Substitution Pattern
A primary avenue of investigation involves modifying the substitution pattern of the phenyl ring attached at the 6-position of the pyridinemethanol core. These modifications are designed to systematically alter the electronic and steric properties of the molecule. The synthesis of these analogues typically starts from a halogenated pyridine precursor, such as 6-chloro-3-pyridinemethanol, which can be prepared by the reduction of the corresponding ester, methyl 6-chloronicotinate, using a reducing agent like sodium borohydride (B1222165). prepchem.com
The Suzuki-Miyaura cross-coupling reaction is then employed to introduce a variety of substituted phenylboronic acids. orgsyn.orgresearchgate.net This method has proven effective for coupling both electron-rich and electron-poor arylboronic acids with halopurines, a related heterocyclic system, suggesting its broad applicability to the synthesis of 6-aryl-3-pyridinemethanol derivatives. researchgate.net The choice of palladium catalyst and reaction conditions can be tailored to accommodate the specific electronic nature of the coupling partners. orgsyn.org
| Substituent on Phenyl Ring | Starting Materials | Key Reaction Type | Reference |
| 4-Methyl | 6-chloro-3-pyridinemethanol, 4-methylphenylboronic acid | Suzuki-Miyaura Coupling | orgsyn.org |
| 4-Fluoro | 6-chloro-3-pyridinemethanol, 4-fluorophenylboronic acid | Suzuki-Miyaura Coupling | orgsyn.org |
| 4-Chloro | 6-chloro-3-pyridinemethanol, 4-chlorophenylboronic acid | Suzuki-Miyaura Coupling | orgsyn.org |
| 3-Nitro | 6-chloro-3-pyridinemethanol, 3-nitrophenylboronic acid | Suzuki-Miyaura Coupling | researchgate.net |
Table 1: Examples of Synthesized Phenyl-Substituted Analogues
The synthesis of these derivatives enables the exploration of how electronic effects (electron-donating vs. electron-withdrawing groups) and steric hindrance influence the properties of the core molecule. For instance, studies on related heterocyclic systems have shown that the nature of the substituent on the phenyl ring can significantly impact the compound's biological activity.
Introduction of Diverse Heterocyclic Moieties as Substituents
In addition to modifying the phenyl ring, another significant derivatization strategy involves replacing the phenyl group entirely with various heterocyclic moieties. This approach introduces a wider range of structural and electronic diversity, potentially leading to novel properties. The synthesis of these heteroaryl analogues also heavily relies on palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. nih.govnih.gov
The synthesis of 6-(heteroaryl)-3-pyridinemethanol analogues typically involves the coupling of a halogenated pyridinemethanol precursor with a heteroarylboronic acid or a related organoboron species. This methodology has been successfully applied to introduce five-membered heterocyclic rings such as furan (B31954), thiophene (B33073), and pyrrole (B145914) at the 6-position of the pyridine ring.
For example, the synthesis of 6-(pyrrol-2-yl)-2,2'-bipyridine has been achieved using an in situ generated boronic acid for the Suzuki coupling. nih.gov A similar strategy can be envisioned for the synthesis of 6-(pyrrol-2-yl)-3-pyridinemethanol. The preparation of 6-(thiophen-2-yl)pyridin-3-amine (B1603471) has been reported via Suzuki-Miyaura coupling, highlighting the feasibility of introducing a thiophene ring. The reduction of the corresponding carboxylic acid, 6-(thiophen-2-yl)pyridine-3-carboxylic acid, would yield the desired alcohol. sigmaaldrich.com Furthermore, the synthesis of a furan-containing analogue, (5-((pyridin-3-ylamino)methyl)furan-2-yl)methanol, demonstrates the introduction of a furan ring, albeit with a different linkage to the pyridine core. chemscene.com
| Heterocyclic Moiety | Starting Materials | Key Reaction Type | Reference(s) |
| Furan-2-yl | 6-chloro-3-pyridinemethanol, Furan-2-boronic acid | Suzuki-Miyaura Coupling | researchgate.net |
| Thiophen-2-yl | 6-chloro-3-pyridinemethanol, Thiophen-2-boronic acid | Suzuki-Miyaura Coupling | |
| Pyrrol-2-yl | 6-chloro-3-pyridinemethanol, N-Boc-pyrrole-2-boronic acid followed by deprotection | Suzuki-Miyaura Coupling | nih.gov |
Table 2: Examples of Synthesized Heteroaryl Analogues
The introduction of these heterocyclic systems significantly alters the electronic distribution and hydrogen bonding capabilities of the parent molecule, offering a rich area for further scientific investigation.
Coordination Chemistry and Metal Complexation
Ligand Characteristics of the Pyyridinemethanol Moiety and its Derivatives
The pyridinemethanol framework is a versatile ligand in coordination chemistry. The pyridine (B92270) ring itself acts as a Lewis base, with the nitrogen atom's lone pair of electrons available for donation to a metal center. wikipedia.org Pyridine is generally classified as a weak pi-acceptor ligand. wikipedia.org The presence of a hydroxymethyl (-CH₂OH) group at the 3-position introduces a second potential donor site, the oxygen atom, allowing the molecule to act as a bidentate ligand, chelating to a metal center through both the nitrogen and oxygen atoms.
The introduction of an aryl group, such as the 3-methoxyphenyl (B12655295) group at the 6-position, significantly influences the ligand's properties. Studies on analogous 6-aryl substituted ligands have shown that such substitutions can introduce intramolecular steric interactions. rsc.org These interactions can lead to a weaker ligand-field, which favors the formation of high-spin complexes and can induce hemilability, where one of the ligand's donor arms becomes coordinatively labile. rsc.org Theoretical investigations using Density Functional Theory (DFT) on 6-arylated-pyridin-3-yl methanol (B129727) derivatives have been employed to calculate and understand their optimized molecular structures, frontier molecular orbitals (FMOs), and other electronic properties. researchgate.net Depending on the coordination environment and the metal ion, pyridine-containing ligands can behave as multidentate chelates. researchgate.netechemcom.com
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with pyridinemethanol and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol. ut.ac.irmdpi.com The resulting complexes can be isolated as crystalline solids and are often characterized by a suite of spectroscopic and analytical techniques. researchgate.netechemcom.com
Common characterization methods include:
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyridine ring and the C-O bond of the alcohol group. echemcom.comut.ac.ir
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, including d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. researchgate.netut.ac.ir
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of diamagnetic complexes in solution. researchgate.netresearchgate.netechemcom.com
Mass Spectrometry: To confirm the molecular weight and fragmentation pattern of the synthesized complexes. researchgate.netechemcom.com
Elemental Analysis, Molar Conductance, and Magnetic Susceptibility: These methods provide information on the stoichiometry, electrolytic nature, and magnetic properties of the complexes, respectively. researchgate.netechemcom.comut.ac.ir
The pyridinemethanol moiety has been shown to form stable complexes with a variety of transition metals.
Copper(II): Copper(II) complexes with pyridinemethanol ligands have been extensively studied. Both mononuclear and dinuclear complexes have been synthesized and characterized. ut.ac.irrsc.org Dinuclear copper(II) complexes with pyridinemethanol often feature bridging hydroxo, methoxo, or chloro groups between the two metal centers. ut.ac.ir These complexes frequently exhibit antiferromagnetic interactions at room temperature. ut.ac.irrsc.org The UV-Vis spectra of these copper(II) complexes typically show absorptions related to d-d transitions and ligand-metal charge transfer. ut.ac.ir
| Technique | Observed Values | Assignment |
|---|---|---|
| Magnetic Moment (B.M. per Cu atom) | 1.55 - 1.67 | Antiferromagnetic Interaction |
| UV-Vis (λₘₐₓ) | ~260 nm, ~350 nm, ~680 nm | π→π* or n→π* (ligand), LMCT, d-d transition |
| FTIR (cm⁻¹) | 395 - 530 | Cu₂N₂A₂ Ring Vibration (A=Cl) |
Vanadium(IV): Vanadyl(IV) complexes with related O,N-donor ligands have been synthesized, typically starting from [VIVO(acac)₂]. rsc.org These reactions can yield five-coordinated complexes of the type [VIVO(L)₂(H₂O)] where L is a bidentate ligand. rsc.org Depending on reaction conditions, oxidation to Vanadium(V) can occur. rsc.orgnih.gov The characterization of these complexes often involves EPR spectroscopy for the V(IV) (d¹) species, in addition to IR, UV-Vis, and NMR for V(V) complexes. rsc.org
Ruthenium: The coordination chemistry of ruthenium with pyridine-containing ligands is rich and varied. Ruthenium complexes with pyridine-alcohols have been synthesized, including trinuclear carbonyl clusters of the type [[PyCH₂CH(RC₆H₄)O]₂Ru₃(CO)₈]. rsc.org Other studies have shown the formation of monomeric nitrosyl ruthenium complexes [RuNO(NO₂)₂L₂OH] or nitrido-bridged diruthenium complexes from reactions involving pyridine-like ligands. rsc.orgnih.gov The nature of the final product is highly dependent on the starting ruthenium precursor and reaction conditions. rsc.org
For complexes involving pyridinemethanol and its derivatives, several coordination geometries have been observed:
Square Planar/Square Pyramidal: These geometries are common for Copper(II) complexes. Mononuclear Cu(II) complexes with hydroxyl pyridine derivatives can adopt geometries close to square planar or square pyramidal. rsc.org Other trans-[Cu(NCS)₂(XPy)₂] complexes also exhibit square-planar geometries. core.ac.uk
Trigonal Bipyramidal: A five-coordinate trigonal bipyramidal stereochemistry has been observed in some mixed-ligand copper(II) complexes. nih.gov
Octahedral: This geometry is often found in complexes with larger metal ions or when the ligand acts in a specific multidentate fashion. For instance, Mn(II) complexes with related polydentate pyridine ligands have been shown to possess octahedral geometry. echemcom.com
Distorted Square Pyramidal: Vanadyl(IV) complexes with related ONO donor ligands frequently exhibit a five-coordinated, distorted square pyramidal geometry, with the oxo ligand in the apical position. rsc.org
The introduction of bulky substituents on the pyridine ring, such as the 6-aryl group in 6-(3-methoxyphenyl)-3-pyridinemethanol, can lead to lower coordination numbers and structural distortions due to steric hindrance. rsc.org
| Complex | Metal Ion | Geometry | Key Structural Features (Bond Lengths Å) | Reference |
|---|---|---|---|---|
| Cu(pmtp)(bpy)₂₂ | Cu(II) | Trigonal Bipyramidal | Cu-N(pmtp) = 2.013; Cu-N(bpy) = 1.968 - 2.072 | nih.gov |
| [VVO₂(Hbp-bhz)] | V(V) | Distorted Square Pyramidal | V=O(oxo) ≈ 1.62; V-O(ligand) ≈ 1.87; V-N(ligand) ≈ 2.08 | rsc.org |
| [Cu₂(L)₄(Cl)₂]²⁺ (L=2-pyridinemethanol) | Cu(II) | Distorted Square Pyramidal (per Cu) | Bridging chloro moieties form a dinuclear unit. | ut.ac.ir |
Exploration of Research Applications and Structure Function Investigations
Structure-Activity Relationship (SAR) Studies within Pyridinemethanol Chemical Scaffolds
The therapeutic efficacy and biological activity of pyridine (B92270) derivatives are profoundly influenced by the nature and position of their substituents. Structure-activity relationship (SAR) studies are therefore crucial in elucidating how molecular modifications translate into functional changes.
While specific SAR studies on "6-(3-Methoxyphenyl)-3-pyridinemethanol" are not extensively documented in publicly available research, the broader class of pyridinemethanol and 6-arylpyridine derivatives has been the subject of such investigations. These studies provide a framework for understanding the potential chemical and biological behavior of the target compound.
For instance, research on pyridine derivatives has shown that the introduction of different functional groups can significantly alter their antiproliferative activity. A 2024 study highlighted that the number and position of methoxy (B1213986) (O-CH3) groups on a pyridine ring can impact its IC50 value against cancer cell lines nih.gov. Generally, an increase in the number of methoxy substituents was correlated with increased activity, suggesting that the methoxy group in "this compound" could be a key contributor to its potential biological effects nih.gov.
The hydroxymethyl group at the 3-position introduces a site for hydrogen bonding, which is a critical interaction in many biological systems. The ability of this group to act as both a hydrogen bond donor and acceptor can facilitate binding to receptor sites.
| Structural Modification | Observed Effect on Activity/Property | Potential Implication for this compound |
| Increased number of methoxy groups | Increased antiproliferative activity in some pyridine derivatives nih.gov | The methoxy group may enhance biological activity. |
| Aryl substitution at the 6-position | Modulation of enzyme inhibitory activity drugdesign.org | The 3-methoxyphenyl (B12655295) group could confer specific inhibitory properties. |
| Presence of a hydroxymethyl group | Potential for hydrogen bonding | Facilitation of binding to biological targets. |
Catalytic Applications of Pyridinemethanol-Containing Systems
Pyridine derivatives are widely employed as ligands in transition-metal catalysis due to the coordinating ability of the nitrogen atom. The substituents on the pyridine ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity nih.gov.
While specific applications of "this compound" in catalysis are not well-documented, the broader class of pyridine-containing ligands is known to be effective in various catalytic transformations, including dynamic kinetic resolution (DKR). DKR is a powerful technique that allows for the conversion of a racemic mixture into a single enantiomer with a theoretical yield of 100% princeton.eduwikipedia.org. This process requires a catalyst that can both racemize the starting material and selectively react with one enantiomer princeton.eduwikipedia.orgnih.gov.
Chiral pyridine-containing ligands, such as pyridine bis(oxazoline) ligands, have been used in palladium-catalyzed kinetic resolution of racemic aziridines researchgate.net. The stereoselectivity of these reactions is highly dependent on the structure of the ligand. The substituents on the pyridine ring can influence the geometry of the metal complex and the stereochemical outcome of the reaction.
In the context of "this compound," the methoxyphenyl group could provide steric bulk and electronic effects that influence the coordination environment around a metal center. The hydroxymethyl group could also participate in secondary interactions, potentially enhancing the enantioselectivity of a catalytic process.
| Catalytic Process | Role of Pyridine-Based Ligands | Potential Role of this compound |
| Dynamic Kinetic Resolution (DKR) | Formation of chiral metal complexes that selectively react with one enantiomer of a racemic mixture princeton.eduwikipedia.orgnih.gov. | The compound could serve as a chiral ligand to influence the stereochemical outcome of the reaction. |
| Kinetic Resolution | Used as chiral ligands to achieve enantioselective transformations researchgate.net. | The substituents may provide the necessary chirality and electronic/steric properties for effective resolution. |
Discovery and Characterization of Pyridinemethanol Motifs in Natural Products Research
The pyridine scaffold is a recurring motif in a wide array of natural products, including alkaloids, coenzymes, and vitamins nih.gov. These naturally occurring pyridine derivatives exhibit a broad spectrum of biological activities, making them a rich source of inspiration for drug discovery nih.govnih.govrsc.org.
While "this compound" itself has not been reported as a naturally occurring compound, related pyridinemethanol structures have been identified in various biological sources. For example, nicotinamide, a derivative of pyridine-3-carboxamide, is a fundamental component of the coenzymes NAD and NADP.
Metabolite profiling techniques are instrumental in identifying and quantifying novel compounds in complex biological samples. These methods could potentially be used to screen for the presence of "this compound" or its metabolites in biological systems, for instance, after the administration of a related synthetic compound. The identification of such metabolites would be crucial for understanding the compound's metabolic fate and potential bioactivity.
The structural motifs found in natural products often serve as "privileged scaffolds" in drug design, meaning they are capable of binding to multiple biological targets with high affinity nih.gov. The 6-arylpyridine scaffold, present in "this compound," can be considered a privileged structure due to its presence in numerous bioactive compounds nih.gov.
| Natural Product Class | Examples of Pyridine-Containing Compounds | Significance |
| Alkaloids | Anabasine, Nakinadine nih.gov | Exhibit a wide range of pharmacological activities. |
| Coenzymes | Nicotinamide Adenine Dinucleotide (NAD) nih.gov | Essential for metabolic redox reactions. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
